molecular formula C19H26SeSi B14518768 Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane CAS No. 62418-57-9

Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane

Cat. No.: B14518768
CAS No.: 62418-57-9
M. Wt: 361.5 g/mol
InChI Key: PJEGAGMOGONQBJ-UHFFFAOYSA-N
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Description

Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a phenylselanyl-substituted butyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane typically involves the reaction of a phenylselanyl-substituted butyl halide with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the selenium-containing intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane undergoes various types of chemical reactions, including:

    Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.

    Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenium atom can yield selenoxide or selenone derivatives, while substitution reactions can introduce various functional groups in place of the trimethylsilyl group.

Scientific Research Applications

Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of organoselenium compounds and as a reagent in organic synthesis.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research into the compound’s potential as a pharmacological agent, particularly in the context of selenium’s antioxidant properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound’s ability to undergo substitution reactions allows it to modify biomolecules and alter their functions.

Comparison with Similar Compounds

Similar Compounds

    Phenyltrimethylsilane: Similar in structure but lacks the selenium atom, making it less reactive in redox processes.

    Trimethyl[4-(phenylethynyl)phenyl]silane: Contains an ethynyl group instead of a butyl chain, leading to different reactivity and applications.

    1-Phenyl-2-(trimethylsilyl)acetylene: Features an acetylene group, which imparts different chemical properties compared to the butyl chain in Trimethyl[4-phenyl-1-(phenylselanyl)butyl]silane.

Uniqueness

This compound is unique due to the presence of the phenylselanyl group, which imparts distinct redox properties and potential biological activities. This makes it a valuable compound for research in fields such as medicinal chemistry and materials science.

Properties

CAS No.

62418-57-9

Molecular Formula

C19H26SeSi

Molecular Weight

361.5 g/mol

IUPAC Name

trimethyl-(4-phenyl-1-phenylselanylbutyl)silane

InChI

InChI=1S/C19H26SeSi/c1-21(2,3)19(20-18-14-8-5-9-15-18)16-10-13-17-11-6-4-7-12-17/h4-9,11-12,14-15,19H,10,13,16H2,1-3H3

InChI Key

PJEGAGMOGONQBJ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C(CCCC1=CC=CC=C1)[Se]C2=CC=CC=C2

Origin of Product

United States

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